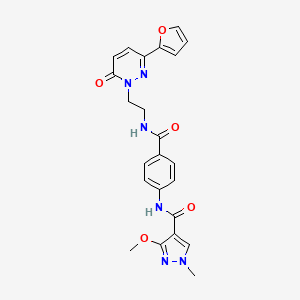

N-(4-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

The compound N-(4-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic molecule featuring a pyrazole carboxamide core linked to a pyridazinone moiety via a phenyl-ethylcarbamoyl bridge. The pyridazinone ring is substituted with a furan group, while the pyrazole ring contains a methoxy and methyl substituent.

Properties

IUPAC Name |

N-[4-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethylcarbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O5/c1-28-14-17(23(27-28)33-2)22(32)25-16-7-5-15(6-8-16)21(31)24-11-12-29-20(30)10-9-18(26-29)19-4-3-13-34-19/h3-10,13-14H,11-12H2,1-2H3,(H,24,31)(H,25,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTQNTQLFAZCBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

- Furan ring : Known for its role in various biological activities.

- Pyridazine moiety : Contributes to the compound's pharmacological properties.

- Pyrazole and carboxamide groups : Enhance binding affinity to biological targets.

The molecular formula is , with a molecular weight of approximately 350.41 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The furan and pyridazine rings may interact with specific enzymes, modulating their activity. For instance, compounds with similar structures have shown inhibition of histone deacetylases (HDACs), which are critical in cancer biology.

- Receptor Binding : The benzamide moiety can improve the compound's binding affinity to various receptors involved in signaling pathways related to inflammation and cancer.

- Cell Cycle Modulation : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, potentially leading to apoptosis.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound:

- In vitro Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity. For example, it was found to inhibit HepG2 liver cancer cells effectively.

Mechanistic Insights

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis rates in HepG2 cells, suggesting its potential as an anticancer agent.

- Cell Cycle Arrest : The compound was shown to cause G2/M phase arrest in treated cells, indicating a mechanism that could hinder cancer cell proliferation.

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory properties:

- COX Inhibition : Similar compounds have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Studies and Clinical Relevance

Several studies have explored the pharmacological profiles of related compounds:

- HDAC Inhibitors : Compounds similar to this compound have been identified as potent HDAC inhibitors. For example, FNA (a structurally related compound) showed an IC50 of 95.48 nM against HDAC3, demonstrating the therapeutic potential of these derivatives in cancer treatment .

- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics could enhance overall efficacy, particularly in resistant cancer types.

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl and chloro groups in the agrochemical compound enhance lipophilicity and resistance to metabolic degradation, critical for pesticide longevity.

- The pyrazolo[3,4-b]pyridine system in introduces a fused aromatic ring, likely improving DNA intercalation or kinase inhibition compared to the simpler pyridazinone in the target compound.

Compounds Bearing Furan and Pyridazine Derivatives

Key Observations :

- Furan-containing compounds like 2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide often exhibit enhanced electron-rich aromatic systems, facilitating interactions with biological targets such as enzymes or receptors.

- The pyridazinone ring in the target compound may confer improved metabolic stability over pyrimidine or triazole derivatives due to reduced susceptibility to oxidation.

Discussion of Pharmacological and Physicochemical Properties

While direct data for the target compound are sparse, structural comparisons suggest:

- Solubility : The methoxy group may improve aqueous solubility compared to halogenated analogues (e.g., ).

- Target selectivity: The furan-pyridazinone system could offer unique selectivity profiles for kinase targets compared to trifluoromethyl-pyrazole agrochemicals .

- Metabolic stability : The ethylcarbamoyl linker might reduce hepatic clearance compared to shorter alkyl chains in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.